

A Technical Guide to the Physicochemical Characteristics of 4-Bromoisoquinoline-6-carboxylic acid

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Compound of Interest

Compound Name: 4-Bromoisoquinoline-6-carboxylic acid

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Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery, the efficiency of synthesis and the rational design of novel molecular entities are paramount. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among these, the isoquinoline scaffold is of significant interest. This guide provides an in-depth technical overview of **4-Bromoisoquinoline-6-carboxylic acid**, a key intermediate whose strategic placement of functional groups—a bromine atom, a carboxylic acid, and a nitrogen-containing aromatic system—offers a triad of chemical reactivity and physicochemical properties essential for the development of targeted therapeutics.

This document moves beyond a simple recitation of data. It is intended for the practicing researcher, scientist, and drug development professional, offering not just the "what" but the "why" behind the analytical methodologies used to characterize this compound. We will explore its core properties, provide validated experimental protocols for its analysis, and discuss the implications of its structural features for its application in medicinal chemistry, particularly in the context of developing inhibitors for targets like dihydroorotate dehydrogenase (DHODH)[\[1\]](#)[\[2\]](#)[\[3\]](#).

Section 1: Molecular Identity and Structural Attributes

The foundation of any chemical characterization lies in the unambiguous identification of the molecule. **4-Bromoisoquinoline-6-carboxylic acid** is a precisely defined structure, providing distinct handles for both analytical assessment and synthetic elaboration.

| Identifier | Data |
|-------------------|--|
| CAS Number | 1637280-23-9 [4] |
| Molecular Formula | C ₁₀ H ₆ BrNO ₂ [4] |
| Molecular Weight | 252.06 g/mol [4] |
| IUPAC Name | 4-bromoisoquinoline-6-carboxylic acid |
| SMILES | O=C(C1=CC2=C(C=NC=C2Br)C=C1)O [4] |

Structural Analysis:

The molecule's architecture is a confluence of three critical functional domains:

- The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This imparts a degree of basicity and a planar structure that can engage in π -stacking interactions within biological targets. The aromatic nature makes the molecule amenable to UV-Vis spectroscopic detection.
- The Carboxylic Acid Group (-COOH): Positioned at the 6-position, this group is the primary acidic center of the molecule. It is a key hydrogen bond donor and acceptor, crucial for forming interactions with amino acid residues in enzyme active sites, such as the salt bridge formation observed with arginine in DHODH inhibitors[\[2\]](#). Its presence dictates the molecule's pH-dependent solubility and is a common pharmacophore in drug design[\[5\]](#).
- The Bromine Atom (-Br): Located at the 4-position, the bromo-substituent serves two primary roles. First, it acts as a versatile synthetic handle, enabling diversification of the molecular scaffold through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) [\[1\]](#). Second, its mass and isotopic signature provide a clear identifier in mass spectrometry.

Section 2: Core Physicochemical Properties

Understanding the physicochemical profile of a compound is essential for predicting its behavior in both chemical reactions and biological systems. The following table summarizes computed and expected properties.

| Property | Value / Expected Behavior | Rationale & Significance |
|-------------------------|---|---|
| Calculated LogP | 2.6955[4] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| TPSA | 50.19 Å ² [4] | The Topological Polar Surface Area is within the range typical for orally bioavailable drugs. |
| Hydrogen Bond Donors | 1 (from -COOH)[4] | Critical for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from -COOH and N)[4] | Provides multiple points for electrostatic interactions. |
| Acidity (pKa) | Carboxylic Acid pKa: ~4-5 (Estimated) Isoquinoline N pKa: ~2-3 (Estimated) | The carboxylic acid group is the dominant acidic site, making the compound soluble in aqueous bases. The electron-withdrawing nature of the ring system and the bromine atom will slightly lower the pKa of the isoquinoline nitrogen compared to the parent isoquinoline (pKa ~5.4). |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol, as well as in basic aqueous solutions (e.g., aq. NaHCO ₃ , NaOH). | The crystalline nature and aromatic core limit aqueous solubility at neutral pH, while the carboxylic acid ensures solubility in basic media. |
| Melting Point | Not experimentally reported in public literature. Expected to be a high-melting solid (>200°C). | The parent compound, 4-Bromoisoquinoline, has a melting point of 40-43°C[6][7]. The addition of the carboxylic acid allows for strong intermolecular hydrogen |

bonding and dipole-dipole interactions, significantly increasing the melting point.

Section 3: Analytical Characterization Methodologies

A multi-technique approach is required for the unambiguous confirmation of structure and purity. The protocols described below represent a self-validating system, where chromatographic, spectroscopic, and spectrometric data converge to provide a complete profile of the molecule.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-Phase HPLC (RP-HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like **4-Bromoisoquinoline-6-carboxylic acid**. The methodology separates the target analyte from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For carboxylic acids, controlling the mobile phase pH is critical. An acidic mobile phase (e.g., containing 0.1% formic or trifluoroacetic acid) ensures the carboxylic acid remains in its neutral, protonated form (-COOH), which leads to better retention on the nonpolar column and results in sharp, symmetrical peak shapes.

Experimental Protocol: Purity Determination by RP-HPLC

- **Sample Preparation:** Accurately weigh ~1 mg of **4-Bromoisoquinoline-6-carboxylic acid** and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
- **Instrumentation:** A standard HPLC system equipped with a UV-Vis detector.
- **Chromatographic Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10% B to 90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Detection: 254 nm (chosen due to the strong absorbance of the aromatic isoquinoline core).
- Column Temperature: 30°C.

- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak.

Workflow Visualization: HPLC Analysis

Caption: Workflow for HPLC purity analysis.

Structural Elucidation: Spectroscopic & Spectrometric Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for unambiguous structural determination. ^1H NMR provides information on the number, environment, and connectivity of protons, while ^{13}C NMR reveals the carbon skeleton.

- Expected ^1H NMR Spectrum (in DMSO-d₆):
 - Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>12 ppm).
 - Aromatic Protons (5H): In the range of 7.5-9.5 ppm. The exact chemical shifts and coupling constants (J-values) will depend on the electronic effects of the bromine,

nitrogen, and carboxylic acid groups. The proton at the C1 position, adjacent to the nitrogen, is expected to be one of the most downfield aromatic signals.

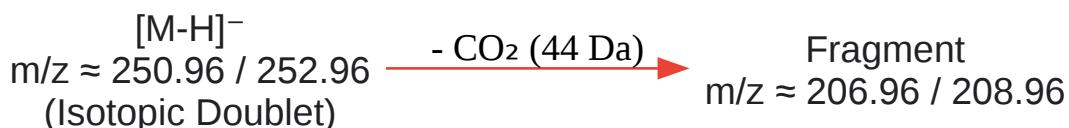
- Expected ^{13}C NMR Spectrum (in DMSO-d₆):
 - Carbonyl Carbon (-C=O): A signal around 165-175 ppm.
 - Aromatic Carbons (10C): Multiple signals in the 120-150 ppm range. The carbon bearing the bromine (C4) will be shifted relative to a non-substituted carbon.

2. Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and offers structural information through fragmentation analysis. For this molecule, electrospray ionization (ESI) is a suitable technique.

- Expected Mass Spectrum (ESI-Negative Mode):
 - Molecular Ion: A strong peak for the deprotonated molecule $[\text{M}-\text{H}]^-$ at $m/z \approx 250.96$.
 - Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in a nearly 1:1 ratio. Therefore, the $[\text{M}-\text{H}]^-$ peak will appear as a doublet of two peaks of almost equal intensity, separated by 2 Da (i.e., at m/z 250.96 and 252.96). This doublet is a definitive confirmation of the presence of a single bromine atom.
- Expected Fragmentation (MS/MS):
 - Loss of CO₂ (44 Da) from the carboxylate anion to give a fragment at $m/z \approx 206.96 / 208.96$.
 - Loss of the carboxyl group •COOH (45 Da) in positive ion mode is also a common fragmentation pathway for carboxylic acids[8].

Visualization: Predicted ESI-MS Fragmentation



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Caption: Predicted fragmentation in ESI-MS/MS.

3. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

- Expected Characteristic Absorption Bands (cm^{-1}):
 - O-H Stretch (Carboxylic Acid): A very broad band from ~ 2500 - 3300 cm^{-1} .
 - C=O Stretch (Carboxylic Acid): A strong, sharp band around $\sim 1700 \text{ cm}^{-1}$.
 - C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1450 - 1620 cm^{-1} region.
 - C-Br Stretch: Typically found in the fingerprint region, below 700 cm^{-1} .

Section 4: Handling and Storage

- Storage: The compound should be stored at room temperature in a dry, well-sealed container to prevent hydration[4].
- Safety: As an intermediate for pharmaceutical synthesis, standard laboratory precautions should be taken. This includes using personal protective equipment (gloves, safety glasses) and handling the compound in a well-ventilated area or fume hood[9].

Conclusion

4-Bromoisoquinoline-6-carboxylic acid is a compound of significant synthetic and medicinal value. Its physicochemical profile—characterized by moderate lipophilicity, key hydrogen bonding features, and dual handles for chemical modification—makes it an ideal starting point

for library synthesis in drug discovery programs. The analytical methodologies detailed in this guide, from chromatographic purity assessment to comprehensive spectroscopic and spectrometric characterization, provide a robust framework for researchers to validate its quality and confidently employ it in their synthetic endeavors. The convergence of these analytical data points provides the high degree of certainty required in the rigorous field of pharmaceutical development.

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